molecular formula C6H12N2 B1600083 Octahydropyrrolo[3,4-b]pyrrole CAS No. 931-00-0

Octahydropyrrolo[3,4-b]pyrrole

Cat. No. B1600083
CAS RN: 931-00-0
M. Wt: 112.17 g/mol
InChI Key: YETODIXQMRZKEG-UHFFFAOYSA-N
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Description

Octahydropyrrolo[3,4-b]pyrrole is a nitrogen-containing heterocyclic compound . It is a key structural unit in many bioactive molecules and has been used in various applications such as pharmaceuticals, organic materials, and natural products .


Synthesis Analysis

The synthesis of octahydropyrrolo[3,4-b]pyrrole involves several steps. N-phthalimidoaziridines were synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments . These were then heated in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines . The synthesized N-phthalimidoaziridines and N-phthalimidopyrrolidines contain several pharmacophoric groups, making them potential active ingredients of medicines .


Molecular Structure Analysis

The molecular formula of Octahydropyrrolo[3,4-b]pyrrole is C6H12N2 . Its average mass is 112.173 Da and its monoisotopic mass is 112.100044 Da .


Chemical Reactions Analysis

Octahydropyrrolo[3,4-b]pyrrole is involved in various chemical reactions. For instance, it can undergo enantioselective aromatization to provide 3-aryl pyrroles . It can also be used to obtain N-aminoaziridines via the hydrazinolysis reaction .


Physical And Chemical Properties Analysis

Octahydropyrrolo[3,4-b]pyrrole has a density of 1.0±0.1 g/cm3 . Its boiling point is 193.8±8.0 °C at 760 mmHg . It has a molar refractivity of 32.4±0.3 cm3 .

Scientific Research Applications

Selective Orexin-2 Antagonists

Octahydropyrrolo[3,4-c]pyrroles have been identified as potent and selective orexin-2 antagonists, showing promise in the treatment of primary insomnia. These compounds, through optimization of their physicochemical and pharmacokinetic properties, have demonstrated the ability to promote sleep in rats, leading to the development of a clinical candidate, JNJ-42847922, for insomnia treatment (Letavic et al., 2015).

Synthesis of Enantiopure Derivatives

Research has also focused on the synthesis of enantiopure octahydropyrrolo[3,4-b]pyrrole derivatives. A notable method involves the intramolecular [3 + 2] dipolar cycloaddition on chiral perhydro-1,3-benzoxazines, yielding single diastereoisomers. This process highlights the potential of octahydropyrrolo[3,4-b]pyrrole in stereoselective synthetic chemistry (Pedrosa et al., 2002).

Metal Complexes and Antibacterial Activity

Another avenue of research involves Pt(II) and Ni(II) complexes of octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivatives. These complexes have been synthesized and characterized, showing potential in antibacterial activity against various strains, including S. aureus and E. coli, as well as antimycobacterial activity against M. tuberculosis H37Rv (Gemili et al., 2017).

Anion Receptors

Octahydropyrrolo[3,4-b]pyrrole derivatives have been explored as neutral anion receptors. Compounds such as octamethyloctafluorocalix[4]pyrrole and 2,3-di(3‘,4‘-difluoropyrrol-2‘yl)quinoxaline display enhanced affinity for anions like fluoride and chloride compared to their non-fluorinated counterparts, suggesting applications in molecular recognition and sensing technologies (Anzenbacher et al., 2000).

Ligands for Nicotinic Acetylcholine Receptors

5-(Pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles have been developed with high affinity to alpha4beta2 and/or alpha7 nicotinic acetylcholine receptors (nAChRs). These compounds offer insights into ligand binding domains and have potential applications in neurological research (Bunnelle et al., 2009).

Green Synthesis and Antimicrobial Activity

The green synthesis of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles demonstrates the potential of octahydropyrrolo[3,4-c]pyrrole derivatives in environmental-friendly chemistry. These compounds exhibit antimicrobial and antifungal activity, underscoring their relevance in pharmaceutical and medicinal chemistry (Nural et al., 2018).

Future Directions

Future research could focus on further exploring the biological activities of Octahydropyrrolo[3,4-b]pyrrole and its derivatives. More studies are also needed to clearly understand its mechanism of action . Additionally, more structure-activity relationship (SAR) research on this scaffold could be beneficial .

properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropyrrolo[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-8-6-4-7-3-5(1)6/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETODIXQMRZKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473357
Record name Octahydropyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydropyrrolo[3,4-b]pyrrole

CAS RN

931-00-0
Record name Octahydropyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
R Pedrosa, C Andrés, L de las Heras, J Nieto - Organic Letters, 2002 - ACS Publications
Condensation of N-substituted glycines with chiral 3-allyl-2-formyl perhydro-1,3-benzoxazines forms an azomethine ylide that cyclizes to give octahydropyrrolo[3,4-b]pyrrole derivatives. …
Number of citations: 40 pubs.acs.org
C Zhao, M Sun, YL Bennani, TR Miller… - Journal of medicinal …, 2009 - ACS Publications
A new histamine H 3 receptor (H 3 R) antagonist chemotype 1 was designed by combining key pharmacophoric elements from two different precursor structural series and then …
Number of citations: 11 pubs.acs.org
S Poyraz, S Belveren, M Ulger, HA Dondas - apbs.mersin.edu.tr
Pyrrolidine ring, also known as tetrahydropyrrole, is found in the structures of a large number of synthetic and bioactive compounds [1-4] Some pyrrolidine derivatives show important …
Number of citations: 0 apbs.mersin.edu.tr
KV Kudryavtsev, EV Trofimova, AO Borisova - Russian Journal of Organic …, 2011 - Springer
N-Boc-glycine effectively catalyzes 1,3-dipolar cycloaddition of maleic anhydride to N-benzylidene α-amino acid esters, which leads to the formation of pyrrolidine-2,3,4-tricarboxylic …
Number of citations: 2 link.springer.com
M Poornachandran, R Raghunathan - Tetrahedron: Asymmetry, 2008 - Elsevier
The intramolecular cycloaddition reactions of non-stabilized azomethine ylides generated by the condensation of N-aryl glycines and an enantiopure N-allyl-tethered alkenyl aldehyde …
Number of citations: 16 www.sciencedirect.com
K Amornraksa, V Prachayasittikul… - 2008 - 129.217.131.68
Pyrrolidines type 2,4-disubstituted (alkyl, aryl or heteroaryl)-6,8-dioxo-3,7-diazabicyclo [3.3.0] octanes (8a-d) were successfully synthesized by an efficient one pot 1,3-dipolar …
Number of citations: 1 129.217.131.68
K Xu, CJ Hsieh, JY Lee, A Riad, NJ Izzo… - International Journal of …, 2022 - mdpi.com
A series of σ2R compounds containing benzimidazolone and diazacycloalkane cores was synthesized and evaluated in radioligand binding assays. Replacing the piperazine moiety in …
Number of citations: 5 www.mdpi.com
M Poornachandran, R Raghunathan - Tetrahedron, 2008 - Elsevier
The 1,3-dipolar cycloaddition reactions of various N-tethered alkenyl aldehydes with some cyclic and acyclic amino acids have been studied. Some key sulfonamides having …
Number of citations: 37 www.sciencedirect.com
S Belveren, O Larranaga, S Poyraz, HA Dondas… - …, 2019 - thieme-connect.com
The process involving a rearrangement of pyrrolidino[3,4-c]pyrrolidine to another pyrrolidino[3,4-b]pyrrolidine using sodium methoxide as base is fully studied. The effects of the …
Number of citations: 7 www.thieme-connect.com
G Jeannotte, WD Lubell - The Journal of Organic Chemistry, 2004 - ACS Publications
Fused heteroarylprolines were prepared starting from 4-oxo-N-(PhF)proline benzyl ester (6, PhF = 9-(9-phenylfluorenyl)) following two approaches. First, allylation of oxoproline 6 …
Number of citations: 35 pubs.acs.org

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